N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrFN4O2S/c1-2-28-21(30)20-19(15(11-25-20)13-6-4-3-5-7-13)27-22(28)31-12-18(29)26-17-9-8-14(23)10-16(17)24/h3-11,25H,2,12H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIKAWXKSUZYJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thioacetamide group, which is known to enhance biological activity, particularly in antimicrobial and anticancer applications. The unique structural characteristics of this compound suggest various mechanisms of action that warrant detailed exploration.
Molecular Structure and Properties
The molecular formula of N-(4-bromo-2-fluorophenyl)-2-thioacetamide is C19H19BrF N3O2S, with a molecular weight of approximately 483.4 g/mol. The compound contains a bromine atom at the para position of a fluorophenyl ring and a thio group linked to an acetamide moiety, alongside a pyrrolo-pyrimidine core.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C19H19BrFN3O2S |
| Molecular Weight | 483.4 g/mol |
| Key Functional Groups | Thioacetamide, Bromine, Fluorine |
Anticancer Properties
Research indicates that compounds similar to N-(4-bromo-2-fluorophenyl)-2-thioacetamide exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways. For instance, studies have shown that pyrrolo[3,2-d]pyrimidine derivatives can act on key kinases involved in cancer progression, thereby offering therapeutic potential against various cancer types.
Antimicrobial Activity
Thioacetamides are recognized for their broad-spectrum antimicrobial activities. Preliminary studies suggest that N-(4-bromo-2-fluorophenyl)-2-thioacetamide may possess antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
-
Anticancer Mechanism Study :
- A study evaluated the effects of thioacetamide derivatives on cancer cell lines, revealing that certain structural modifications enhanced cytotoxicity. The presence of halogen substituents (like bromine and fluorine) was found to increase the potency against specific cancer types by enhancing binding affinity to target proteins involved in cell cycle regulation.
-
Antimicrobial Efficacy :
- In vitro assessments demonstrated that N-(4-bromo-2-fluorophenyl)-2-thioacetamide exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Synthesis and Characterization
The synthesis of N-(4-bromo-2-fluorophenyl)-2-thioacetamide typically involves multi-step organic reactions requiring precise control over reaction conditions such as temperature and solvent choice. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Properties
Key Observations :
Comparison with Analogues :
- Example 83 (EP 4 374 877 A2) employs palladium-catalyzed cross-coupling and boronate intermediates, similar to methods used for the target compound .
- The use of sodium carbonate and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) in Example 83 highlights the prevalence of transition-metal catalysis in synthesizing such heterocycles .
Bioactivity and Functional Implications
While direct bioactivity data for the target compound are unavailable, insights can be drawn from structural analogues:
- Hydrogen-Bonding Patterns : The thioacetamide group in the target compound may form hydrogen bonds with kinase ATP-binding pockets, akin to the morpholine group in EP 4 374 877 A2 derivatives .
- Halogen Interactions: The 4-bromo-2-fluorophenyl group may engage in halogen bonding with protein residues, a feature absent in non-halogenated analogues .
- "Dark Chemical Matter" Considerations : Tools like Hit Dexter 2.0 () could predict whether the target compound’s bioactivity is promiscuous or target-specific, as seen with structurally complex heterocycles .
Physicochemical Properties
Table 2: Predicted Properties Based on Lumping Strategies ()
Q & A
Basic: What synthetic strategies are reported for constructing the pyrrolo[3,2-d]pyrimidine core in this compound?
Methodological Answer:
The pyrrolo[3,2-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, β-keto esters or fluorinated aryl ketones can react with thiourea derivatives under metal-free conditions to form the pyrimidine ring, followed by functionalization with thioacetamide groups . Key steps include optimizing reaction temperatures (e.g., 120°C in N-methylpyrrolidone (NMP)) and purification via column chromatography (CH₂Cl₂/MeOH gradients) to isolate intermediates. Yield optimization often requires iterative adjustments to stoichiometry and solvent systems .
Advanced: How can reaction yields be improved for the thioacetamide coupling step?
Methodological Answer:
Low yields in thioacetamide coupling (e.g., 31% in ) may arise from steric hindrance or poor nucleophilic reactivity. Advanced approaches include:
- Design of Experiments (DoE): Systematic variation of catalysts (e.g., DIPEA), solvent polarity, and temperature to identify optimal conditions .
- Flow Chemistry: Continuous-flow systems enhance mixing and heat transfer, potentially improving reproducibility and scalability .
- Alternative Coupling Agents: Use of HATU or EDCI/HOBt to activate carboxylic acids, as reported in analogous pyrimidine syntheses .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., bromo-fluorophenyl and ethyl groups). Aromatic protons in the pyrrolo[3,2-d]pyrimidine core appear as distinct doublets (δ 7.2–8.5 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., C₂₃H₁₉BrFN₃O₂S) and isotopic patterns for bromine/fluorine .
- X-ray Crystallography: Resolves conformational details, such as dihedral angles between the pyrrolo ring and acetamide moiety, critical for structure-activity studies .
Advanced: How can computational modeling predict this compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD): Simulates lipophilicity (logP ~2.6 ) and membrane permeability using force fields like AMBER or CHARMM.
- Docking Studies: Predicts binding affinity to target proteins (e.g., kinases) by analyzing hydrogen-bond interactions with the thioacetamide sulfur and fluorophenyl groups .
- ADMET Prediction: Tools like SwissADME estimate metabolic stability (CYP450 interactions) and toxicity risks based on structural motifs (e.g., bromine’s potential for bioaccumulation) .
Basic: What analytical challenges arise in purity assessment?
Methodological Answer:
- HPLC-MS: Detects trace impurities (e.g., dehalogenated byproducts) using C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) .
- Elemental Analysis: Validates stoichiometry of bromine and fluorine, which are prone to loss during synthesis .
- Thermogravimetric Analysis (TGA): Assesses thermal stability, particularly for hydrate/solvate forms that may affect crystallization .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies in IC₅₀ values or target selectivity may stem from:
- Assay Variability: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Metabolite Interference: Use LC-MS/MS to identify active metabolites in vitro .
- Structural Analog Comparison: Benchmark against compounds with defined activity (e.g., trifluoromethyl-substituted analogs ) to isolate substituent effects.
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation: Use fume hoods due to potential dust formation from crystalline solids .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis of the acetamide group .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core Modifications: Replace the 4-bromo-2-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects .
- Bioisosteric Replacement: Substitute the thioacetamide sulfur with sulfone or methylene groups to evaluate hydrogen-bonding requirements .
- 3D-QSAR: Use CoMFA or CoMSIA models to correlate steric/electrostatic fields with activity data from assay libraries .
Basic: What solvents are compatible with this compound for crystallization?
Methodological Answer:
- Polar Aprotic Solvents: DMSO or DMF dissolve the compound but may co-crystallize with water.
- Mixed Solvents: CH₂Cl₂/MeOH (50:1) gradients yield stable crystals, as reported for related pyrrolopyrimidines .
- Anti-Solvent Methods: Dropwise addition of hexane to saturated EtOAc solutions induces nucleation .
Advanced: Can this compound serve as a precursor for radiopharmaceuticals?
Methodological Answer:
- Isotope Labeling: Substitute bromine with ⁷⁶Br or ¹⁸F for PET imaging probes via halogen exchange reactions .
- Chelator Conjugation: Attach DOTA or NOTA ligands to the acetamide nitrogen for radiolabeling with ⁶⁸Ga or ¹¹¹In .
- In Vivo Stability: Assess metabolic degradation in rodent models using radio-TLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
